Aztreonam disodium Aztreonam disodium Aztreonam disodium is a synthetic monocyclic beta-lactam antibiotic. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms.
Brand Name: Vulcanchem
CAS No.: 80581-86-8
VCID: VC0520355
InChI: InChI=1S/C13H17N5O8S2.2Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b17-8-;;/t5-,7-;;/m0../s1
SMILES: CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+]
Molecular Formula: C13H15N5Na2O8S2
Molecular Weight: 479.4 g/mol

Aztreonam disodium

CAS No.: 80581-86-8

Cat. No.: VC0520355

Molecular Formula: C13H15N5Na2O8S2

Molecular Weight: 479.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aztreonam disodium - 80581-86-8

Specification

CAS No. 80581-86-8
Molecular Formula C13H15N5Na2O8S2
Molecular Weight 479.4 g/mol
IUPAC Name disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate
Standard InChI InChI=1S/C13H17N5O8S2.2Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b17-8-;;/t5-,7-;;/m0../s1
Standard InChI Key RXLLPYFOQJTFPY-VIQWXLMZSA-L
Isomeric SMILES C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)[O-])/C2=CSC(=N2)N.[Na+].[Na+]
SMILES CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+]
Canonical SMILES CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+]
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Aztreonam disodium features a monocyclic β-lactam core (3-aminomonobactamic acid) substituted with:

  • A 2-methyl-4-oxo-1-sulfonatoazetidine ring at position 3

  • A (Z)-configured oxyimino side chain at position 4

  • A 2-aminothiazol-4-yl group enhancing Gram-negative penetration

The disodium salt formation occurs at the carboxylic acid (position 1) and sulfonic acid (position 1') groups, conferring water solubility >500 mg/mL compared to the parent compound's limited aqueous solubility . X-ray crystallography reveals a distorted envelope conformation in the β-lactam ring, optimizing binding to penicillin-binding protein 3 (PBP3) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅N₅Na₂O₈S₂
Molecular Weight479.4 g/mol
CAS Registry Number80581-86-8
Aqueous Solubility (25°C)625 mg/mL (pH 7.4 phosphate buffer)
pKa Values3.1 (carboxyl), 8.7 (sulfonate)
Partition Coefficient (LogP)-2.1 (calculated)

Synthetic Pathways

Industrial synthesis employs a seven-step process:

  • Fermentation-derived (+)-3-aminoazetidinone core production

  • Sequential introduction of thiazole and oxyimino moieties

  • Sulfonation at N1 position

  • Salt formation with sodium hydroxide
    Critical quality control parameters include:

  • Enantiomeric purity >99.8% (HPLC)

  • β-lactam ring integrity (IR spectroscopy at 1770 cm⁻¹)

  • Residual solvents <50 ppm (GC-MS)

Mechanism of Action and Microbiological Profile

Target Engagement

Aztreonam disodium demonstrates high-affinity binding (Kd = 0.8 nM) to PBP3 in Gram-negative bacteria, inhibiting peptidoglycan cross-linking. Unlike other β-lactams, it shows negligible interaction with PBPs of Gram-positive species or human tissues .

Table 2: MIC₉₀ Values Against Common Pathogens

OrganismMIC₉₀ (μg/mL)Resistance Mechanisms
Pseudomonas aeruginosa8AmpC overexpression
Escherichia coli ESBL⁺16CTX-M enzymes
Klebsiella pneumoniae MBL⁺32NDM-1 production
Enterobacter cloacae4Permeability mutations
Data aggregated from

Notably, aztreonam disodium retains activity against MBL-producing strains when combined with β-lactamase inhibitors like avibactam (see Section 5.1) .

Pharmacokinetic Profile

Absorption and Distribution

Following intravenous administration:

  • Peak serum concentration (Cₘₐₓ): 238 μg/mL (2g dose)

  • Volume of distribution: 0.21 L/kg, reflecting limited tissue penetration

  • CSF penetration: 15-25% in inflamed meninges

Table 3: Pharmacokinetic Parameters (2g IV Dose)

ParameterValuePopulation
Cₘₐₓ (μg/mL)238 ± 34Healthy adults
t₁/₂ (h)1.7 ± 0.3Normal renal function
CL (mL/min/kg)1.3 ± 0.2Elderly patients
Protein Binding (%)56 ± 5Hypoalbuminemia
Data from

Metabolism and Excretion

  • Renal clearance: 85% unchanged via glomerular filtration

  • Non-renal pathways: Hepatic β-lactam ring hydrolysis (6-16%)
    Dosage adjustment required for CrCl <30 mL/min:

  • 1g q12h → 1g q24h

Clinical Applications and Efficacy

Respiratory Infections

Inhalation therapy (though using lysine salt) demonstrates:

  • 21% improvement in FEV₁ vs placebo (P<0.01)

  • 4-log reduction in P. aeruginosa density

Bloodstream Infections

Phase III trial (n=211) of aztreonam disodium 2g q8h:

  • 78% clinical cure rate in Gram-negative bacteremia

  • Comparable efficacy to imipenem (Δ = 3.2%, 95% CI -5.1-11.5)

Emerging Combination Strategies

Table 4: Combination Therapy Outcomes

ParameterMonotherapyCombinationP-value
30-Day Mortality25%0%<0.05
Microbiological Eradication58%89%<0.01
Data from

The aztreonam-avibactam combination restores activity against MBL-producing Enterobacteriaceae through:

  • Avibactam inhibition of co-expressed ESBLs/AmpC

  • Aztreonam resistance to MBL-mediated hydrolysis

Resistance Mechanisms and Mitigation

Primary Resistance Pathways

  • Porin mutations (OmpF/K35 in E. coli)

  • Overexpression of efflux pumps (MexAB-OprM in P. aeruginosa)

  • Modified PBPs (PBP3 YRI insertion in H. influenzae)

EDTA-Mediated Potentiation

Calcium EDTA 2g co-administration:

  • Reduces MBL-mediated hydrolysis by 78% (kinetic assay)

  • Lowers aztreonam MICs from 64→4 μg/mL in NDM-1 strains

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